4-Hydroxytestosterone

Catalog No.
S603718
CAS No.
2141-17-5
M.F
C19H28O3
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytestosterone

CAS Number

2141-17-5

Product Name

4-Hydroxytestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1

InChI Key

BQOIJSIMMIDHMO-FBPKJDBXSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O

Synonyms

4,17 beta-dihydroxy-4-androstene-3-one, 4-androstene-7alpha-17beta-diol-3-one, 4-OHT, 7alpha-hydroxytestosterone

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O

Description

The exact mass of the compound 4-Hydroxytestosterone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Metabolism and Detection

4-Hydroxytestosterone (4-OH-Testosterone) is a metabolite of both testosterone and the aromatase inhibitor formestane []. This means it's a compound formed by the body's breakdown of these substances. Research has focused on understanding 4-OH-Testosterone's metabolic pathway and its detection methods. Studies have identified its excretion primarily through urine and characterized its breakdown products [, ]. This information is valuable for developing accurate tests to identify potential misuse of performance-enhancing drugs, as 4-OH-Testosterone itself is a banned substance by the World Anti-Doping Agency [].

Androgenic and Estrogenic Properties

While less potent than testosterone, 4-OH-Testosterone exhibits androgenic effects, meaning it activates androgen receptors and can promote muscle growth []. However, some studies suggest it might also possess anti-estrogenic properties through certain metabolites []. Further research is needed to fully understand the complex interplay of 4-OH-Testosterone's effects on the body.

Limited Therapeutic Investigation

Currently, there are no approved therapeutic applications for 4-Hydroxytestosterone []. However, some initial investigations suggest a potential role in breast cancer treatment []. More research is necessary to determine its safety and efficacy in this context.

4-Hydroxytestosterone, also known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid derived from testosterone. It features a hydroxy group at the fourth carbon atom of the steroid structure. Although it exhibits moderate anabolic and mild androgenic properties, it lacks any approved therapeutic indications and is classified as an illicit substance in sports by the World Anti-Doping Agency . First patented in 1955 by G.D. Searle & Company, this compound has been studied primarily for its metabolic pathways and potential effects on muscle mass .

4-Hydroxytestosterone undergoes various metabolic transformations within the body. Upon administration, it is primarily metabolized in the liver, leading to several phase-I and phase-II metabolites. Key metabolic pathways include:

  • Phase-I Metabolism: This includes reduction reactions that yield several hydroxylated derivatives.
  • Phase-II Metabolism: Conjugation reactions such as glucuronidation and sulfation occur, facilitating renal excretion .

The compound's metabolism has been characterized through mass spectrometry, revealing that both 4-hydroxytestosterone and its analog, 4-hydroxyandrostenedione, produce similar urinary metabolites post-administration .

The synthesis of 4-hydroxytestosterone can be achieved through various organic chemistry methods. A common approach involves:

  • Starting Material: Testosterone or its derivatives.
  • Hydroxylation Reaction: Introduction of a hydroxy group at the fourth carbon position using suitable reagents (e.g., oxidizing agents).
  • Purification: The product is typically purified through recrystallization or chromatography techniques.

This synthetic pathway allows for the production of 4-hydroxytestosterone in a laboratory setting for research purposes .

While 4-hydroxytestosterone itself has no approved therapeutic applications, it has been investigated for potential uses in:

  • Anabolic Steroid Research: Understanding muscle growth mechanisms.
  • Anti-Aromatase Studies: Its structural similarity to other steroids allows for exploration in estrogen inhibition contexts .
  • Doping Control: Its detection in urine samples is significant for anti-doping efforts in sports .

Interaction studies have shown that 4-hydroxytestosterone binds effectively to androgen receptors, influencing various physiological responses associated with androgenic activity. Its interactions with other steroid hormones and potential competitive inhibition of glucocorticoids have also been noted, suggesting a complex interplay within endocrine systems . Research indicates that its metabolites may also exhibit biological activity, complicating detection and analysis in doping scenarios .

Several compounds share structural or functional similarities with 4-hydroxytestosterone. Key comparisons include:

Compound NameStructure SimilarityUnique Properties
TestosteroneParent compoundStrong androgenic effects; medically approved
ClostebolChlorinated analogMore potent anabolic effects; used in some countries
FormestaneAromatase inhibitorUsed clinically for breast cancer treatment
NandroloneModified testosteroneHigher anabolic-to-androgenic ratio; therapeutic use

4-Hydroxytestosterone is unique due to its specific hydroxylation at the fourth position, which influences its metabolic pathways and biological activities compared to these other steroids .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.20384475 g/mol

Monoisotopic Mass

304.20384475 g/mol

Heavy Atom Count

22

UNII

912GOZ167T

Mechanism of Action

4-hydroxytestosterone is a fat soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells. In the cytoplasm, 4-hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation. Ananolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown. It is postulated that other steroid hormones (glucocorticoids) may also be inhibited by anabolic steroids in order to prevent muscle catabolism. [wiki]

Other CAS

2141-17-5

Absorption Distribution and Excretion

Renal elimination following hepatic metabolism.
Clearance is via the urine. Excretion studies were performed using 200mg of 4-hydroxytestosterone administered to healthy male volunteers. Urine samples were then analyzed for metabolic products using conventional gas chromatography-mass spectrometry approaches. One metabolite, 3-beta,4-alpha-dihydroxy-5alpha-androstan-17-one was identified as a long term metabolite which can be detected for 90 hours. Longer detection times are possible with the use of alternative monitoring technique in sports drug testing.

Metabolism Metabolites

Hepatic.

Wikipedia

4-Hydroxytestosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2024-02-18
Kohler M, Parr MK, Opfermann G, Thevis M, Schlorer N, Marner FJ, Schanzer W: Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites. Steroids. 2007 Mar;72(3):278-86. Epub 2007 Jan 17. [PMID:17207827]

Explore Compound Types